2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine
Description
2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at the 5-position and an oxan-4-yl methoxy substituent at the 2-position. The oxan-4-yl (tetrahydropyran-4-yl) group is a six-membered oxygen-containing saturated ring, which enhances solubility and metabolic stability compared to purely aromatic substituents . The trifluoromethyl group is electron-withdrawing, modulating the pyridine ring’s electronic properties and influencing reactivity, bioavailability, and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(16-7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHNBXCQQUWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction-Based Synthesis
The Mitsunobu reaction enables etherification between 2-hydroxy-5-(trifluoromethyl)pyridine and tetrahydropyran-4-ylmethanol. This method leverages diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate nucleophilic substitution under mild conditions.
Procedure :
- Synthesis of 2-hydroxy-5-(trifluoromethyl)pyridine :
Hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine using aqueous NaOH (10%) at 80°C for 12 hours yields the phenol derivative (78% yield). - Mitsunobu Coupling :
A mixture of 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq), tetrahydropyran-4-ylmethanol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in tetrahydrofuran (THF) is stirred at 25°C for 24 hours. Purification via silica chromatography affords the target compound in 36–42% yield.
Characterization Data :
Nucleophilic Aromatic Substitution Approach
This route substitutes a halogen at the 2-position of 5-(trifluoromethyl)pyridine with tetrahydropyran-4-ylmethanolate under basic conditions.
Procedure :
- Synthesis of 2-fluoro-5-(trifluoromethyl)pyridine :
Direct fluorination of 2-chloro-5-(trifluoromethyl)pyridine using KF in dimethyl sulfoxide (DMSO) at 120°C for 6 hours provides the fluoro intermediate (65% yield). - Alkoxy Substitution :
2-Fluoro-5-(trifluoromethyl)pyridine (1.0 eq) reacts with tetrahydropyran-4-ylmethanol (1.5 eq) and sodium hydride (2.0 eq) in DMF at 80°C for 8 hours. Isolation by extraction and chromatography yields the product in 28–34% yield.
Key Challenges :
- Limited reactivity of fluoro-pyridines necessitates elevated temperatures.
- Competing side reactions reduce overall yield.
Copper-Catalyzed Ullmann Coupling
Ullmann-type coupling employs a copper catalyst to mediate ether formation between 2-iodo-5-(trifluoromethyl)pyridine and tetrahydropyran-4-ylmethanol.
Procedure :
- Synthesis of 2-iodo-5-(trifluoromethyl)pyridine :
Iodination of 2-amino-5-(trifluoromethyl)pyridine via a Sandmeyer reaction (NaNO₂, HCl, KI) achieves 72% yield. - Coupling Reaction :
A mixture of 2-iodo-5-(trifluoromethyl)pyridine (1.0 eq), tetrahydropyran-4-ylmethanol (1.5 eq), CuI (10 mol%), and Cs₂CO₃ (2.0 eq) in DMSO is heated at 110°C for 16 hours. Chromatographic purification yields the product in 45–50% yield.
Advantages :
- Higher yields compared to nucleophilic substitution.
- Tolerance for bulky alcohol substrates.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Mitsunobu Reaction | 36–42% | 24 hours | Moderate | Limited |
| Nucleophilic Substitution | 28–34% | 8 hours | High | Moderate |
| Ullmann Coupling | 45–50% | 16 hours | Low | High |
Key Findings :
- The Ullmann coupling offers superior yield and scalability but requires expensive catalysts.
- Mitsunobu reactions, while milder, suffer from phosphine oxide byproduct removal challenges.
- Nucleophilic substitution is cost-effective but less efficient for electron-deficient pyridines.
Experimental Procedures and Characterization Data
Representative Synthesis via Ullmann Coupling
Materials :
- 2-Iodo-5-(trifluoromethyl)pyridine: 1.0 g (3.2 mmol)
- Tetrahydropyran-4-ylmethanol: 0.52 g (4.8 mmol)
- CuI: 0.06 g (0.32 mmol)
- Cs₂CO₃: 2.08 g (6.4 mmol)
- DMSO: 15 mL
Procedure :
- Combine all reagents in a Schlenk flask under nitrogen.
- Heat at 110°C with stirring for 16 hours.
- Cool, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
- Purify via silica chromatography (hexane/ethyl acetate 4:1) to obtain a colorless oil (0.48 g, 49%).
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl and oxan-4-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group is known for enhancing the biological activity of compounds in agrochemicals. Trifluoromethylpyridines, including derivatives like 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine, have been utilized in the development of herbicides and pesticides.
- Herbicidal Activity : Compounds with trifluoromethyl groups exhibit improved herbicidal properties compared to their non-fluorinated counterparts. For example, fluazifop-butyl, a herbicide derived from pyridine structures, utilizes this property to inhibit acetyl-CoA carboxylase, an essential enzyme in fatty acid synthesis in plants .
Pharmaceutical Applications
Trifluoromethylpyridines have shown promise in pharmaceutical research due to their unique pharmacological properties.
- Drug Development : Several pyridine derivatives are currently undergoing clinical trials or have received market approval for various therapeutic applications. The incorporation of trifluoromethyl groups into drug candidates has been linked to enhanced metabolic stability and bioavailability .
Case Study 1: Herbicide Development
Fluazifop-butyl
- Description : A widely used herbicide that incorporates a trifluoromethylpyridine structure.
- Mechanism : Acts as an inhibitor of acetyl-CoA carboxylase, leading to the disruption of fatty acid synthesis in target plants.
- Outcome : Demonstrated effective control over perennial grass weeds with minimal impact on cereal crops like wheat .
Case Study 2: Pharmaceutical Candidates
Trifluoromethylpyridine Derivatives
- Research Focus : Investigating the pharmacokinetics and efficacy of new drug candidates containing trifluoromethylpyridine moieties.
- Findings : Enhanced potency and selectivity against specific disease targets, such as cancer cells, have been reported. The unique electronic properties imparted by the fluorine atoms contribute to these effects .
Comparative Data Table
| Application Area | Compound Example | Key Properties | Market Status |
|---|---|---|---|
| Agrochemicals | Fluazifop-butyl | ACCase inhibitor | Commercially available |
| Pharmaceuticals | Various TFMP derivatives | Enhanced metabolic stability | Clinical trials ongoing |
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The oxan-4-ylmethoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
The following analysis compares 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, and properties.
Structural and Substituent Analysis
Table 1: Substituent Comparison
Notes:
- Bulkier substituents (e.g., pyrazolyl in 6g ) may reduce metabolic clearance but increase steric hindrance in binding interactions.
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
Notes:
Biological Activity
2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological potentials based on various studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a methoxy group linked to an oxane moiety. Its molecular formula is , with a molecular weight of approximately 261.23 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess potent antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
-
Case Study: Antibacterial Activity
- In vitro studies have demonstrated that related pyridine derivatives exhibit minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, compounds structurally similar to this compound showed MIC values ranging from 10 to 50 µg/mL against these strains .
- Case Study: Antifungal Activity
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in several cancer cell lines.
- Case Study: Cancer Cell Lines
- In a study investigating various pyridine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds showed IC50 values of approximately 1.9 µM for HCT116, indicating significant potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
- Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may facilitate penetration into microbial membranes, leading to cell lysis.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine?
- Methodological Answer: Synthesis typically involves coupling reactions between halogenated pyridine intermediates and oxan-4-ylmethoxy derivatives. Key parameters include:
- Catalysts: Palladium-based catalysts (e.g., PdCl(C₃H₅)(dppb)) for Suzuki-Miyaura coupling, as demonstrated in analogous trifluoromethylpyridine syntheses .
- Solvents: Toluene/MeOH/water mixtures (16:2:2 v/v) for balancing solubility and reactivity .
- Temperature: 110°C under inert atmosphere to prevent decomposition of sensitive trifluoromethyl groups .
- Purification: Silica gel chromatography (EtOAc/heptane gradients) achieves >97% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹⁹F NMR: To confirm substitution patterns. For example, the trifluoromethyl group shows a singlet near δ -62 ppm in ¹⁹F NMR, while oxan-4-ylmethoxy protons resonate as multiplet signals between δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C₁₂H₁₃F₃NO₂ requires m/z 284.0902) .
Q. How can researchers optimize yields during scale-up synthesis?
- Methodological Answer:
- Continuous Flow Reactors: Minimize side reactions by maintaining precise temperature and mixing control, as seen in scaled-up bromomethylpyridine production .
- Stoichiometric Adjustments: Use 1.25 equivalents of boronic acid derivatives to drive coupling reactions to completion .
Advanced Research Questions
Q. How do electronic effects of the oxan-4-ylmethoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer:
- The oxan-4-ylmethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position relative to the trifluoromethyl group. This is corroborated by Pd-catalyzed C–H arylation studies on fluorinated 2-arylpyridines, where electron-withdrawing groups (e.g., CF₃) enhance reactivity at meta positions .
- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies address contradictions in reported bioactivity data for trifluoromethylpyridine derivatives?
- Methodological Answer:
- Purity Validation: Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from byproducts .
- Assay Standardization: Use isogenic cell lines and consistent ATP-level measurements in cytotoxicity assays, as variability in metabolic activity can skew IC₅₀ values .
Q. How does the trifluoromethyl group impact hydrolytic stability under physiological conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. LC-MS monitoring reveals degradation products (e.g., carboxylic acids via CF₃ hydrolysis), with half-life calculations guiding formulation strategies .
- Electron-Withdrawing Effects: The CF₃ group reduces electron density at the pyridine ring, slowing nucleophilic attack but increasing susceptibility to radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
